3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Description
3-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2-one core substituted with a 3,4-dimethoxyphenyl group, a 4-methylpiperazinyl-methyl moiety, and additional ethyl, hydroxy, and methyl groups. The pyridinone core is a six-membered aromatic ring with a ketone oxygen, which can participate in hydrogen bonding and influence solubility. The 4-methylpiperazine moiety, a common pharmacophore in CNS-targeting drugs, introduces basicity and structural flexibility, which may improve pharmacokinetic properties like blood-brain barrier penetration . The ethyl and methyl groups likely modulate steric effects and metabolic stability.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-6-25-15(2)13-17(26)20(22(25)27)21(24-11-9-23(3)10-12-24)16-7-8-18(28-4)19(14-16)29-5/h7-8,13-14,21,26H,6,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPBZUFRQWSVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one , with the CAS number 939241-80-2 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.5 g/mol . The structure includes a pyridinone core substituted with a dimethoxyphenyl group and a piperazine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 939241-80-2 |
| Molecular Formula | C22H31N3O4 |
| Molecular Weight | 401.5 g/mol |
Research indicates that compounds containing similar structural motifs often interact with neurotransmitter systems, particularly those involving glutamate and dopamine receptors. The presence of the piperazine group suggests potential interactions with serotonin receptors as well.
Glutamate Receptor Modulation
Studies have shown that related compounds can act as positive allosteric modulators (PAMs) of glutamate receptors, particularly the excitatory amino acid transporters (EAATs). For instance, modifications in the piperazine side chain have been linked to varying levels of EAAT2 PAM activity, suggesting that structural variations could enhance or reduce biological efficacy .
Antidepressant and Anxiolytic Effects
Compounds similar to this compound have been investigated for their antidepressant and anxiolytic effects. The modulation of serotonin and dopamine pathways may contribute to these effects, making such compounds candidates for further investigation in treating mood disorders.
Case Studies and Research Findings
- Synthesis and Structure–Activity Relationship (SAR) : Research has focused on synthesizing various analogs to explore their biological activities. For example, modifications to the piperazine ring were shown to significantly affect the potency of the compounds as EAAT2 PAMs .
- In Vivo Studies : In animal models, compounds with similar structures demonstrated significant behavioral changes associated with reduced anxiety and depression-like symptoms. These findings support further exploration into their therapeutic potential .
- Comparative Analysis : In comparison to other known modulators, this compound's unique structural features may provide advantages in selectivity and potency against specific receptor subtypes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds, derived from the provided evidence, share structural or functional similarities with the target molecule:
Key Comparisons
- Core Heterocycle: The pyridin-2-one core (target) is less rigid than pyrido-pyrimidinone () but more planar than triazinone (). This flexibility may enhance binding to conformational dynamic targets .
- Methoxy groups may increase metabolic stability relative to methyl groups, as demethylation is slower than demethoxylation .
Piperazine/Diazepane Moieties :
- The 4-methylpiperazine in the target and compound 21 () introduces a basic nitrogen, enhancing solubility at physiological pH. In contrast, diazepane () offers a seven-membered ring with increased conformational flexibility, possibly affecting target selectivity .
- Ethyl/methyl substitutions on piperazine (e.g., 4-ethylpiperazine in ) may alter lipophilicity and metabolic clearance rates compared to the target’s 4-methyl group .
Hydroxy Group :
Research Implications
- Biological Potential: While the target’s anti-inflammatory or neuroactive properties are unexplored in the evidence, structural parallels to compound 21 () and pyridazinone () warrant investigation into similar mechanisms.
- Optimization Opportunities : Replacing the 4-methylpiperazine with a diazepane () could balance rigidity and flexibility for improved pharmacokinetics .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
